N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
CAS No.: 1788559-69-2
Cat. No.: VC7603520
Molecular Formula: C20H23N3O5
Molecular Weight: 385.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788559-69-2 |
|---|---|
| Molecular Formula | C20H23N3O5 |
| Molecular Weight | 385.42 |
| IUPAC Name | N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
| Standard InChI | InChI=1S/C20H23N3O5/c1-13-7-8-14(11-15(13)23-9-3-6-18(23)24)22-20(26)19(25)21-12-17(27-2)16-5-4-10-28-16/h4-5,7-8,10-11,17H,3,6,9,12H2,1-2H3,(H,21,25)(H,22,26) |
| Standard InChI Key | ZHBGRFKMJVUVDX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)OC)N3CCCC3=O |
Introduction
N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound with a molecular formula of C20H23N3O5 and a molecular weight of approximately 385.4 g/mol . This compound belongs to the oxalamide class, which is known for its diverse biological activities and potential applications in pharmaceuticals.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(furan-2-yl)-2-methoxyethanamine with oxalyl chloride, followed by the addition of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride.
Synthetic Steps:
-
Formation of the Intermediate: 2-(furan-2-yl)-2-methoxyethanamine reacts with oxalyl chloride in the presence of a base such as triethylamine.
-
Coupling Reaction: The intermediate is then reacted with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline to form the final compound.
Potential Biological Activities
While specific biological activities of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide are not well-documented, compounds within the oxalamide class have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume